5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a small molecule that has been synthesized as a potential inhibitor of CDK2, a protein kinase that plays a key role in cell proliferation . This compound is part of a new set of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of this compound is C17H20N4O. The exact molecular structure is not provided in the available literature.Aplicaciones Científicas De Investigación
Cancer Treatment: CDK2 Inhibition
The compound 5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a significant target for cancer therapy. CDK2 is crucial for cell cycle regulation, and its inhibition can selectively target tumor cells. Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have shown superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent inhibitory effects .
Anticancer Drug Synthesis
The synthesis of novel compounds with the pyrazolo[3,4-d]pyrimidin-4-one scaffold is an area of active research due to their potential as anticancer agents. These compounds are designed to target specific pathways in cancer cells, aiming to achieve higher specificity and lower toxicity. The development of these molecules is driven by the need for new antitumor agents that can offer better treatment options .
Molecular Modeling Investigations
Molecular modeling studies involving This compound derivatives have been conducted to understand their interactions with biological targets such as CDK2. These studies help in predicting the efficacy of these compounds and in designing molecules with enhanced biological activity .
Apoptosis Induction
One of the researched applications of the pyrazolo[3,4-d]pyrimidin-4-one derivatives is the induction of apoptosis in tumor cells. Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells. Compounds that can induce apoptosis in a controlled manner are valuable for cancer treatment .
Cell Cycle Progression Alteration
Research has shown that certain derivatives of This compound can significantly alter cell cycle progression in cancer cells. By disrupting the normal cell cycle, these compounds can prevent the proliferation of cancer cells, which is a key strategy in cancer therapy .
Enzymatic Inhibitory Activity
The enzymatic inhibitory activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives against CDK2/cyclin A2 has been demonstrated. This activity is crucial for the development of compounds that can effectively inhibit the growth of cancer cells. The most potent anti-proliferative compounds have been identified through their inhibitory activity .
Topoisomerase II Alpha Inhibitors
Some derivatives of the pyrazolo[3,4-d]pyrimidin-4-one scaffold have been studied for their activity as topoisomerase II alpha inhibitors. Topoisomerase II alpha is an enzyme involved in DNA replication and cell division, and its inhibition can lead to the death of rapidly dividing cancer cells .
Hh Signalling Cascade Inhibitors
The Hedgehog (Hh) signaling pathway is another target for cancer treatment. Compounds that can inhibit the Hh signaling cascade have potential as anticancer drugs. Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored for their ability to inhibit this pathway, which is involved in the regulation of cell growth and differentiation .
Mecanismo De Acción
Target of Action
The primary target of 5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis, especially in rapidly dividing cells like cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound has shown significant antitumor activity against various cell lines . It has been found to inhibit the growth of these cells, with IC50 values ranging from 45 to 97 nM for MCF-7 and HCT-116 cell lines, respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
5-butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-5-9-20-11-18-16-14(17(20)22)10-19-21(16)15-8-6-7-12(2)13(15)3/h6-8,10-11H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYQWPVYUZYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.